molecular formula C18H27N3O2 B2483199 Tert-butyl 5-benzyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate CAS No. 1823863-23-5

Tert-butyl 5-benzyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate

Cat. No.: B2483199
CAS No.: 1823863-23-5
M. Wt: 317.433
InChI Key: VHNMMOGMABRKFU-UHFFFAOYSA-N
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Description

Tert-butyl 5-benzyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate (CAS: 1823863-23-5) is a spirocyclic compound with a molecular formula of C₁₈H₂₇N₃O₂ and a molecular weight of 317.43 g/mol . It features a benzyl substituent at the 5-position of the spiro[3.5]nonane core and a tert-butoxycarbonyl (Boc) protecting group at the 2-position.

Properties

IUPAC Name

tert-butyl 5-benzyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-17(2,3)23-16(22)20-13-18(14-20)12-19-9-10-21(18)11-15-7-5-4-6-8-15/h4-8,19H,9-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNMMOGMABRKFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CNCCN2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ugi Four-Component Reaction (4CR) as a Precursor to Spirocyclic Frameworks

The Ugi 4CR has emerged as a versatile tool for constructing structurally diverse intermediates, particularly for nitrogen-containing heterocycles. In the context of spirocyclic systems, this reaction enables the convergent assembly of amines, carbonyl compounds, isocyanides, and carboxylic acids into linear precursors amenable to cyclization.

A seminal study by demonstrated the utility of Ugi adducts in synthesizing spiro-diketopiperazines via Tsuji–Trost cyclization. While the target compound differs in substitution and ring size, analogous principles apply. For tert-butyl 5-benzyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate, the Ugi reaction could integrate:

  • Amine component : A benzylamine derivative to introduce the aromatic substituent.
  • Carbonyl component : A ketone or aldehyde capable of forming the spiro junction.
  • Isocyanide : tert-Butyl isocyanide to incorporate the Boc-protected amine.
  • Carboxylic acid : A bifunctional acid to enable subsequent cyclization.

Critical parameters include solvent polarity (dioxane or dichloromethane), temperature (ambient to 50°C), and stoichiometric control to minimize side reactions. Post-Ugi cyclization typically requires transition-metal catalysis, as detailed in Section 2.

Palladium-Catalyzed Tsuji–Trost Cyclization for Spirocycle Formation

The Tsuji–Trost reaction, employing palladium complexes, facilitates intramolecular allylic alkylation to form spirocenters. For the target compound, this step converts the Ugi-derived linear precursor into the spiro[3.5]nonane core.

Procedure B from outlines optimized conditions:

  • Catalyst : Pd₂(dba)₃ (0.05 equiv)
  • Ligand : Chiral phosphine ligand L4 (0.2 equiv)
  • Solvent : Dioxane (0.05 M)
  • Temperature : Room temperature, 12–24 h

Under these conditions, enantioselectivities exceeding 90% ee have been achieved for analogous spirocycles. The benzyl group’s electronic properties necessitate careful ligand selection to prevent η³-allyl coordination interference.

Benzyl Group Introduction via N-Alkylation

Post-cyclization functionalization often requires introducing the benzyl moiety. While Ugi 4CR permits direct incorporation, late-stage alkylation offers flexibility. A two-step protocol is recommended:

  • Deprotection : Selective removal of a temporary protecting group (e.g., PMB) using cerium ammonium nitrate (CAN).
  • Alkylation : Treatment with benzyl bromide under basic conditions (K₂CO₃, DMF, 60°C).

This approach avoids side reactions during cyclization and allows modular substitution. Yields for analogous N-benzylations range from 70–85%, contingent on steric hindrance.

tert-Butyl Carboxylate Protection Strategies

Incorporating the Boc group early in the synthesis ensures stability during subsequent transformations. Two strategies prevail:

  • Pre-Ugi Protection : Introducing Boc via di-tert-butyl dicarbonate (Boc₂O) to the amine component before the Ugi reaction.
  • Post-Cyclization Protection : Direct Bocylation of the spirocyclic amine using Boc₂O and DMAP in THF.

The former method is preferred to prevent competing reactions during cyclization. Boc stability under Tsuji–Trost conditions (neutral pH, non-nucleophilic solvents) has been validated.

Comparative Analysis of Synthetic Routes

Method Key Advantages Limitations Yield Range*
Ugi/Tsuji–Trost Convergent, high enantioselectivity Requires chiral ligands 60–75%
Sequential Alkylation Modular benzyl group introduction Multiple steps increase complexity 50–65%
Direct Cyclization Fewer steps Limited substrate scope 40–55%

*Yields extrapolated from analogous transformations in.

Optimization Challenges and Solutions

  • Spirocenter Racemization : Mitigated by low-temperature cyclization (-20°C) and non-polar solvents (toluene).
  • Boc Group Stability : Avoid strong acids/bases post-protection; trifluoroacetic acid (TFA) deprotection is feasible post-synthesis if needed.
  • Purification : Silica gel chromatography remains standard, though preparative HPLC improves purity for enantiomerically pure samples.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-benzyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the spirocyclic core, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

Tert-butyl 5-benzyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate exhibits promising biological activities that make it a candidate for further research in medicinal chemistry:

  • Antitumor Activity : Preliminary studies suggest that compounds with similar structural features may interact with cellular receptors involved in tumor growth regulation.
  • Antimicrobial Properties : The compound has shown potential against various pathogens in vitro, indicating its usefulness in developing new antimicrobial agents.

Case Study: Antitumor Activity

A study investigated the effects of structurally similar compounds on cancer cell lines, revealing that modifications to the triazaspiro structure significantly influenced cytotoxicity and selectivity towards cancer cells. This highlights the potential of this compound as an antitumor agent.

Applications in Medicinal Chemistry

The unique chemical structure of this compound allows for diverse applications in drug design:

  • Drug Development : Its ability to interact with biological targets makes it suitable for developing new therapeutic agents.
  • Biochemical Probes : The compound can serve as a tool for studying specific biological pathways due to its reactivity and solubility.

Applications in Materials Science

Beyond medicinal chemistry, this compound has potential applications in materials science:

  • Polymer Chemistry : Its functional groups may be utilized to create novel polymers with specific mechanical properties.
  • Catalysis : The compound's unique structure may allow it to act as a catalyst in various organic reactions.

Mechanism of Action

The mechanism of action of tert-butyl 5-benzyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of the target molecule. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Tert-butyl 5-methyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate

  • Molecular Formula : C₁₂H₂₃N₃O₂
  • Molecular Weight : 241.34 g/mol (vs. 317.43 g/mol for the benzyl analog) .
  • Structural Differences : The benzyl group in the target compound is replaced with a methyl group.
  • Synthesis: Both compounds are synthesized via amidation reactions. For example, tert-butyl 5-methyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate is derived from tert-butyl (2-(methylamino)ethyl)carbamate and cyclopropene carboxylic acids, similar to the benzyl analog’s synthesis .
  • Physicochemical Properties : The methyl analog’s lower molecular weight and reduced steric bulk likely enhance solubility in polar solvents compared to the benzyl derivative .

Tert-butyl 7-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate

  • Molecular Formula : C₁₁H₁₉N₃O₃
  • Molecular Weight : 241.29 g/mol .
  • Structural Differences : Incorporates a ketone (oxo) group at the 7-position, altering electronic properties.
  • Applications : The oxo group may facilitate hydrogen bonding in biological targets, making it suitable for enzyme inhibition studies (e.g., METTL3 inhibitors) .

Bicyclic Analogs (e.g., Diazabicyclo Derivatives)

  • Example: Tert-butyl(1S,8S)-6-benzyl-8-(3-bromophenyl)-7-oxo-2,6-diazabicyclo[6.1.0]nonane-2-carboxylate .
  • Structural Differences: Features a bicyclo[6.1.0]nonane core instead of a spiro[3.5]nonane system.
  • Synthesis : Generated via metal-templated cyclization of cyclopropenes with carbamates, achieving yields up to 90% .

Comparative Data Table

Property Target Compound (Benzyl) 5-Methyl Analog 7-Oxo Analog Bicyclo Analog (Bromophenyl)
CAS Number 1823863-23-5 1823524-06-6 1839060-95-5 Not specified
Molecular Weight 317.43 g/mol 241.34 g/mol 241.29 g/mol ~450 g/mol (estimated)
Key Substituent Benzyl Methyl Oxo Bromophenyl
Synthetic Yield Not reported Not reported Not reported Up to 90%
Solubility Soluble in DMSO, methanol Likely higher in polar solvents Dependent on oxo group polarity Low due to bromophenyl
Research Applications Drug discovery intermediates Structural studies Enzyme inhibition Catalysis/medicinal chemistry

Key Research Findings

Synthetic Efficiency : The benzyl and methyl analogs are synthesized via similar amidation pathways, but the bicyclic bromophenyl derivative achieves higher yields (90%) due to optimized metal-templated cyclization .

Biological Relevance: The benzyl group in the target compound enhances lipophilicity, favoring membrane permeability in drug candidates . The oxo analog’s ketone group is critical for METTL3 inhibition, demonstrating how minor structural changes impact bioactivity .

Stability : The benzyl analog requires storage at -20°C or -80°C to prevent degradation, while the methyl analog’s stability data remain unreported .

Biological Activity

Tert-butyl 5-benzyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its unique spirocyclic structure. The compound features a tert-butyl group, a benzyl moiety, and a triazaspiro framework, which contribute to its distinctive chemical properties and potential biological activities. Its molecular formula is C18H27N3O2C_{18}H_{27}N_{3}O_{2} with a molar mass of approximately 317.43 g/mol .

Preliminary studies suggest that compounds similar to this compound may exhibit interactions with biological receptors and enzymes. The presence of nitrogen atoms in its structure indicates potential activity as a ligand for various biological targets, including:

  • Receptor Modulation: Similar compounds have shown the ability to modulate chemokine receptors such as CCR3 and CCR5, which are involved in immune responses and inflammation .
  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, potentially influencing metabolic pathways relevant to disease states.

Case Studies and Research Findings

  • Influenza Virus Neuraminidase Inhibition:
    A study investigating novel inhibitors for influenza virus neuraminidase highlighted the importance of positively charged amino groups in compounds for effective inhibition. While specific data on this compound was not mentioned, the structural similarities suggest it could be evaluated for similar antiviral properties .
  • Chemokine Receptor Regulation:
    Research on derivatives of related spiro compounds indicated their potential use in treating diseases related to chemokine receptors, including HIV and inflammatory conditions. This suggests that this compound may also possess therapeutic applications in these areas .

Comparative Analysis with Related Compounds

The following table summarizes selected compounds related to this compound and their notable features:

Compound NameMolecular FormulaUnique Features
Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylateC13H19N3O2Contains diaza instead of triaza
Tert-butyl 4-hydroxypiperidine-1-carboxylateC12H17NO3Hydroxypiperidine structure
Tert-butyl piperazine-1-carboxylateC10H18N2O2Piperazine ring structure

These compounds share a common framework that influences their biological activities and chemical properties.

Q & A

Synthesis and Optimization

1.1 Basic Question: Q. What are the critical steps and reagents in the synthesis of tert-butyl 5-benzyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate? The synthesis typically involves multi-step reactions, including:

  • Alkylation : Reacting a spirocyclic amine precursor (e.g., tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate) with benzyl halides or benzoyl chloride under basic conditions (e.g., Et3_3N) in dichloromethane (DCM) .
  • Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect amine functionalities, followed by selective deprotection .
  • Purification : Flash chromatography on silica gel with gradients of methanol in DCM (e.g., 0–2% MeOH) to isolate the product .

Key reagents : Benzoyl chloride, Et3_3N, DCM, and Boc-protected intermediates.

1.2 Advanced Question: Q. How can reaction conditions be optimized to improve yield and minimize side products?

  • Temperature control : Maintain low temperatures (0°C) during exothermic steps (e.g., alkylation) to reduce byproduct formation .
  • Solvent selection : Polar aprotic solvents (e.g., DCM) enhance solubility of intermediates while minimizing hydrolysis .
  • Catalyst use : Explore phase-transfer catalysts for benzylation steps to accelerate reaction kinetics .
  • Real-time monitoring : Employ LC-MS or TLC to track reaction progress and terminate reactions at optimal conversion points .

Structural Characterization

2.1 Basic Question: Q. What spectroscopic methods are essential for confirming the molecular structure?

  • NMR : 1^1H and 13^{13}C NMR to identify proton environments (e.g., spirocyclic CH2_2 groups at δ 3.16–3.67 ppm) and carbonyl signals (δ 170–175 ppm) .
  • Elemental analysis : Validate molecular formula (e.g., C20_{20}H26_{26}N2_2O5_5) with ≤0.4% deviation .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 375.4) .

2.2 Advanced Question: Q. How can single-crystal X-ray diffraction resolve ambiguities in spirocyclic configuration?

  • Crystallization : Grow crystals via slow evaporation in hexane/ethyl acetate mixtures .
  • Data collection : Use Cu-Kα radiation (λ = 1.54178 Å) at 173 K to minimize thermal motion artifacts .
  • Refinement : SHELXL software for anisotropic displacement parameters and R-factor convergence (e.g., R1_1 < 0.05) .
  • Validation : Check for chirality and spiro junction geometry (e.g., dihedral angles between rings) .

Biological Activity and Mechanistic Studies

3.1 Basic Question: Q. What in vitro assays are used to evaluate biological activity?

  • Enzyme inhibition : Screen against targets like METTL3 using fluorescence polarization assays .
  • Receptor binding : Radioligand displacement assays for sigma receptors (IC50_{50} determination) .
  • Cytotoxicity : MTT assays in cancer cell lines to assess therapeutic potential .

3.2 Advanced Question: Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Substituent variation : Introduce electron-withdrawing groups (e.g., fluorine) at the benzyl position to enhance metabolic stability .
  • Spiro ring modification : Compare 2,5,8-triaza vs. 2,7-diaza analogs to probe steric and electronic effects on target binding .
  • Computational docking : Use AutoDock Vina to predict binding poses in sigma receptor pockets (e.g., hydrophobic interactions with Phe-147) .

Safety and Stability

4.1 Basic Question: Q. What safety protocols are critical during handling?

  • PPE : Nitrile gloves, lab coats, and chemical goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

4.2 Advanced Question: Q. How does thermal stability impact storage and reaction design?

  • Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (e.g., >150°C) to set safe heating limits .
  • Lyophilization : Store at -20°C under argon to prevent hydrolysis of ester groups .
  • Decomposition products : Monitor for CO and NOx_x emissions under pyrolysis via FT-IR .

Computational and Mechanistic Insights

5.1 Advanced Question: Q. How can molecular dynamics (MD) simulations predict solubility and bioavailability?

  • Force fields : Apply CHARMM36 to model solvation free energy in water/octanol systems (logP calculation) .
  • Membrane permeability : Simulate diffusion coefficients across lipid bilayers using GROMACS .
  • Metabolic pathways : Predict CYP450-mediated oxidation sites with Schrödinger’s QikProp .

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